molecular formula C13H18OS B13646871 6-(Benzylthio)hexan-2-one

6-(Benzylthio)hexan-2-one

Katalognummer: B13646871
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: WMNGNLUDKNYTJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzylthio)hexan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a benzylthio group attached to a hexan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)hexan-2-one typically involves the reaction of 6-chlorohexan-2-one with benzylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Benzylthio)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the hexan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted hexan-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Benzylthio)hexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as its role as a precursor for drug development, is ongoing.

    Industry: It may be used in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Benzylthio)hexan-2-one largely depends on its interaction with specific molecular targets. For instance, in biological systems, the benzylthio group may interact with thiol-containing enzymes, potentially inhibiting their activity. The carbonyl group in the hexan-2-one moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Hexanone: A simple ketone with a similar hexan-2-one backbone but lacking the benzylthio group.

    6-Chlorohexan-2-one: A precursor in the synthesis of 6-(Benzylthio)hexan-2-one, featuring a chloro group instead of the benzylthio group.

    Benzylthiol: A compound containing the benzylthio group but lacking the hexan-2-one backbone.

Uniqueness: this compound is unique due to the presence of both the benzylthio and hexan-2-one moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H18OS

Molekulargewicht

222.35 g/mol

IUPAC-Name

6-benzylsulfanylhexan-2-one

InChI

InChI=1S/C13H18OS/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9H,5-7,10-11H2,1H3

InChI-Schlüssel

WMNGNLUDKNYTJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCCSCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.